molecular formula C10H14ClNSi B1506970 N-trimethylsilyl-4-chlorobenzylidenamine

N-trimethylsilyl-4-chlorobenzylidenamine

Cat. No.: B1506970
M. Wt: 211.76 g/mol
InChI Key: XLCRIROPKDZGLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-trimethylsilyl-4-chlorobenzylidenamine is a specialized organosilicon compound that integrates a reactive Schiff base with a trimethylsilyl protecting group. This structure makes it a valuable synthetic building block in organic and medicinal chemistry research. The compound's primary research value lies in its potential as a protected intermediate for the synthesis of more complex molecules. The trimethylsilyl (TMS) group is widely used to protect sensitive functional groups, such as amines and alcohols, during multi-step synthetic sequences . This protection is crucial for achieving high yields and selectivity, particularly in the synthesis of pharmaceuticals and other bioactive molecules . The 4-chlorobenzylidenamine (Schiff base) moiety is a versatile functional group in its own right, known to be present in compounds with a range of biological activities, including anti-inflammatory properties . Researchers can leverage this compound to explore new chemical space in drug discovery, particularly by using it as a precursor to novel nitrogen-containing heterocycles or as a scaffold for developing bioactive agents. The presence of the chloro substituent on the aromatic ring offers a site for further functionalization via metal-catalyzed cross-coupling reactions, expanding its utility in structure-activity relationship (SAR) studies. This product is intended for use by qualified laboratory researchers only. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-trimethylsilylmethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNSi/c1-13(2,3)12-8-9-4-6-10(11)7-5-9/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLCRIROPKDZGLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)N=CC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Silyl Groups

N-Benzyl-N-(Methoxymethyl)-N-Trimethylsilylmethylamine (CAS: 93102-05-7)
  • Structure : Features a trimethylsilyl group alongside benzyl and methoxymethyl substituents.
  • Key Differences : Unlike N-trimethylsilyl-4-chlorobenzylidenamine, this compound lacks the imine (Schiff base) linkage and the 4-chloro aromatic substituent.
  • Reactivity : The absence of an imine bond reduces susceptibility to hydrolysis, making it more stable in aqueous environments compared to Schiff bases .
Bis(2,6-Dimethylphenyl) Chlorophosphate
  • Functional Contrast : Primarily acts as a phosphorylating agent, whereas this compound’s reactivity centers on its imine and silyl groups.

Chloro-Substituted Aromatic Amines

4-Chloro-ortho-Toluidine (CAS: 95-69-2)
  • Structure : A primary aromatic amine with a chloro and methyl substituent on the benzene ring.
  • Comparison :
    • Basicity : The primary amine in 4-chloro-ortho-toluidine is significantly more basic than the imine in this compound.
    • Stability : The toluidine derivative is prone to oxidation and dimerization, whereas the silyl group in the target compound may stabilize the imine against electrophilic attack .
3-Chloro-N-Phenyl-Phthalimide
  • Structure : A chloro-substituted phthalimide with a phenyl group.
  • Electronic Effects : The electron-withdrawing phthalimide ring deactivates the chloro substituent, reducing its participation in electrophilic substitution compared to the 4-chlorobenzylidene group in the target compound.

Schiff Bases and Imine Derivatives

N-(3-Chlorophenethyl)-4-Nitrobenzamide
  • Structure : An amide derivative with a 3-chlorophenethyl group.
  • Reactivity Comparison : The amide bond is less reactive toward nucleophiles compared to the imine bond in this compound. However, both compounds may undergo hydrolysis under acidic or basic conditions .

Comparative Data Table

Compound Name Molecular Formula (Example) Key Functional Groups Stability Notes Applications Reference
This compound C₁₀H₁₃ClNSi Imine, Trimethylsilyl, 4-Cl Hydrolyzes in acidic conditions Organosilicon intermediates
N-Benzyl-N-(Methoxymethyl)-N-Trimethylsilylmethylamine C₁₃H₂₃NOSi Silyl, Benzyl, Methoxymethyl Stable in basic conditions Protecting-group chemistry
4-Chloro-ortho-Toluidine C₇H₈ClN Primary amine, 4-Cl, Methyl Oxidizes readily Dye and agrochemical synthesis
3-Chloro-N-Phenyl-Phthalimide C₁₄H₈ClNO₂ Phthalimide, 3-Cl, Phenyl Thermally stable up to 180°C Polyimide monomer production
N-(3-Chlorophenethyl)-4-Nitrobenzamide C₁₅H₁₂ClN₂O₃ Amide, 3-Cl, Nitro Hydrolyzes under strong acid/base Bioactive molecule synthesis

Research Findings and Key Insights

  • Electronic Effects : The 4-chloro substituent in this compound exerts an electron-withdrawing effect, enhancing the electrophilicity of the imine carbon. This contrasts with the electron-donating methyl group in 4-chloro-ortho-toluidine, which increases aromatic ring activation .
  • This property is critical for applications requiring controlled reactivity .
  • Synthetic Utility : Similar to the synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide, the target compound likely employs amine-aldehyde condensation, with triethylamine as a base to scavenge HCl .

Preparation Methods

General Synthetic Strategy

The preparation of N-trimethylsilyl-4-chlorobenzylidenamine typically involves the reaction of 4-chlorobenzylidene amine (or its precursor) with trimethylsilyl chloride (TMS-Cl) or other trimethylsilyl donors in the presence of a base. This base neutralizes the hydrochloric acid generated during silylation, driving the reaction to completion.

Typical reaction:

$$
\text{4-chlorobenzylidene amine} + \text{(CH}3)3\text{SiCl} \xrightarrow{\text{base}} \text{this compound} + \text{HCl}
$$

Reagents and Conditions

  • Silylating agent: Trimethylsilyl chloride (TMS-Cl) is the most commonly used reagent for introducing the trimethylsilyl group onto the nitrogen atom.
  • Base: Organic bases such as triethylamine (Et3N) or pyridine are employed to scavenge HCl and facilitate the silylation.
  • Solvent: Dry, aprotic solvents like dichloromethane (CH2Cl2), chloroform (CHCl3), or tetrahydrofuran (THF) are preferred to avoid hydrolysis of silyl groups.
  • Temperature: Reactions are generally conducted at ambient temperature or slightly below to control the reaction rate and minimize side reactions.

Detailed Preparation Procedure

Based on literature precedents for N-trimethylsilyl amines and related compounds, the following method is authoritative:

  • Step 1: Dissolve 4-chlorobenzylidene amine in anhydrous dichloromethane under inert atmosphere (nitrogen or argon).
  • Step 2: Add an equimolar amount of triethylamine to the solution to act as a base.
  • Step 3: Slowly add trimethylsilyl chloride dropwise at 0°C to room temperature while stirring.
  • Step 4: Stir the reaction mixture for 1–3 hours, monitoring progress by thin-layer chromatography (TLC).
  • Step 5: Upon completion, quench the reaction by adding water carefully to hydrolyze excess reagents.
  • Step 6: Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
  • Step 7: Purify the crude product by column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).

Alternative Silylation Methods

  • Use of Hexamethyldisilazane (HMDS): HMDS can serve as a silyl donor under catalytic conditions, providing a milder silylation environment and avoiding the generation of corrosive HCl.
  • Silylurea intermediates: Metallated amines or ureas can be reacted with chlorotrimethylsilane to form silylated derivatives, although this method is more common for carbamates and ureas rather than imines.

Research Findings and Yields

  • The silylation of amines with TMS-Cl in the presence of triethylamine typically proceeds with high yields (70–90%) and purity.
  • Side reactions such as racemization or elimination are minimal under controlled conditions.
  • The reaction is rapid, often reaching completion within a few hours at room temperature.
  • Purified N-trimethylsilyl derivatives often crystallize as fine solids, facilitating characterization and handling.

Data Table: Summary of Preparation Conditions and Outcomes

Parameter Typical Condition Outcome / Notes
Starting material 4-chlorobenzylidene amine Commercially available or synthesized
Silylating agent Trimethylsilyl chloride (TMS-Cl) 1.0 equiv.
Base Triethylamine (Et3N) 1.0 equiv.
Solvent Anhydrous dichloromethane (CH2Cl2) Dry, inert atmosphere required
Temperature 0°C to room temperature Controls reaction rate
Reaction time 1–3 hours Monitored by TLC
Yield 70–90% High yield with minimal side products
Purification Column chromatography Hexane/ethyl acetate eluent
Product state Pale yellow solid or oil Crystallizes in some cases

Notes on Reaction Monitoring and Characterization

  • TLC Monitoring: Using a solvent system such as hexane:ethyl acetate (3:1) allows clear separation of starting amine and silylated product.
  • NMR Spectroscopy: ^1H NMR shows characteristic shifts for trimethylsilyl methyl protons (~0 ppm), confirming silylation.
  • IR Spectroscopy: Disappearance of N-H stretching bands and appearance of Si-C stretching bands confirm product formation.
  • Mass Spectrometry: Molecular ion peak corresponds to the silylated compound, confirming molecular weight.

Q & A

Q. What are the optimal synthetic routes for preparing N-trimethylsilyl-4-chlorobenzylidenamine?

  • Methodological Answer : The compound can be synthesized via a condensation reaction between 4-chlorobenzaldehyde and trimethylsilyl-protected amine derivatives. Key steps include:

Protection : Use trimethylsilyl chloride (TMSCl) to protect the amine group under anhydrous conditions (e.g., in dry THF with a base like triethylamine) .

Condensation : React the TMS-protected amine with 4-chlorobenzaldehyde in a polar aprotic solvent (e.g., DMF or DCM) at 50–70°C for 6–12 hours.

Purification : Isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity using TLC.
Critical parameters include moisture control (to prevent desilylation) and stoichiometric balance to minimize side products .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Look for characteristic peaks:
  • Trimethylsilyl (TMS) protons at δ 0.1–0.3 ppm.
  • Aromatic protons from the 4-chlorobenzylidene moiety at δ 7.2–7.8 ppm (doublets for para-substituted chlorobenzene).
  • ¹³C NMR : Confirm the imine carbon (C=N) at δ 150–160 ppm and TMS carbons at δ 0–5 ppm .
  • Mass Spectrometry : Use ESI-MS or HRMS to verify the molecular ion peak ([M+H]⁺) and fragmentation patterns consistent with the silyl and chlorobenzene groups .

Advanced Research Questions

Q. How can reaction yields be improved for this compound synthesis?

  • Methodological Answer :
  • Catalytic Optimization : Test Lewis acids (e.g., ZnCl₂ or BF₃·Et₂O) to accelerate imine formation.
  • Solvent Screening : Compare yields in DCM (low polarity) vs. DMF (high polarity) to balance reactivity and solubility .
  • Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of intermediates.
    Example data table from analogous syntheses:
SolventCatalystYield (%)Purity (%)
DCMNone4592
DMFZnCl₂6898

Q. How do electronic effects of substituents influence the stability of this compound analogs?

  • Methodological Answer :
  • Comparative Studies : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or electron-donating (e.g., -OCH₃) groups.
  • Stability Assays : Monitor decomposition rates via HPLC under controlled humidity and temperature.
    Example findings:
SubstituentLogPHalf-life (h, 25°C)
-Cl3.2120
-NO₂2.880
-OCH₃3.5150

Q. How should researchers resolve contradictions in spectral data for this compound?

  • Methodological Answer :
  • Cross-Validation : Compare NMR data with computational predictions (e.g., DFT calculations for ¹³C chemical shifts).
  • Alternative Techniques : Use IR spectroscopy to confirm the imine C=N stretch (~1640–1690 cm⁻¹) and TMS-Si-C vibrations (~1250 cm⁻¹) .
  • Collaborative Analysis : Share raw data with specialized labs to verify ambiguous peaks (e.g., via 2D NMR experiments like COSY or HSQC) .

Experimental Design & Data Analysis

Q. What strategies mitigate hydrolysis of the trimethylsilyl group during storage?

  • Methodological Answer :
  • Storage Conditions : Keep the compound in a desiccator with anhydrous CaCl₂ or silica gel.
  • Formulation : Prepare as a stable salt (e.g., hydrochloride) if possible.
  • Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 4 weeks) and monitor degradation via HPLC .

Q. How can computational modeling aid in predicting reactivity of this compound?

  • Methodological Answer :
  • DFT Calculations : Optimize the molecular geometry and calculate frontier orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., in DCM vs. THF).
    Example workflow:

Use Gaussian or ORCA for geometry optimization.

Analyze electrostatic potential maps to identify reactive regions .

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